![molecular formula C23H27FN2O5S2 B2887242 Ethyl 2-(1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 922454-43-1](/img/structure/B2887242.png)
Ethyl 2-(1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a piperidine ring, a thiophene ring, and a sulfonyl group. The presence of these groups suggests that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The piperidine ring would provide a basic nitrogen atom, the sulfonyl group would introduce polarity, and the thiophene ring would contribute to the compound’s aromaticity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl group could increase its solubility in water, while the aromatic rings could contribute to its stability .Scientific Research Applications
Synthesis and Evaluation as Anticancer Agents
A study focused on the synthesis of new propanamide derivatives bearing a piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole, evaluating them as potential anticancer agents. These compounds, synthesized in good yields, showed promising anticancer activity against various cancer cell lines, with some exhibiting strong anticancer potential relative to the reference drug, doxorubicin (Rehman et al., 2018).
Antimicrobial and Antituberculosis Activity
Another research synthesized ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, which were evaluated for their in vitro Mycobacterium smegmatis GyrB ATPase assay, Mycobacterium tuberculosis DNA gyrase supercoiling assay, antituberculosis activity, and cytotoxicity. One compound, in particular, showed promising activity against all tests with moderate cytotoxicity, highlighting its potential as an antituberculosis agent (Jeankumar et al., 2013).
Synthesis of Hybrid Molecules with Antimicrobial Activities
Research involving the microwave-assisted synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties linked with ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates revealed compounds with significant antimicrobial activity against various microorganisms. Some compounds also exhibited antiurease and antilipase activities, indicating a potential for diverse biological applications (Başoğlu et al., 2013).
Anti-rheumatic Potential
A study synthesized ethyl 2-(2-cyano-3-mercapto-3-(phenylamino)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its metal complexes, which were characterized and evaluated for their antioxidant, analgesic, and anti-rheumatic effects. The results revealed significant anti-rheumatic potential for the synthesized compounds, particularly the copper complex, suggesting a new avenue for anti-rheumatic drug development (Sherif & Hosny, 2014).
Mechanism of Action
Future Directions
properties
IUPAC Name |
ethyl 2-[[1-(4-fluorophenyl)sulfonylpiperidine-4-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FN2O5S2/c1-2-31-23(28)20-18-5-3-4-6-19(18)32-22(20)25-21(27)15-11-13-26(14-12-15)33(29,30)17-9-7-16(24)8-10-17/h7-10,15H,2-6,11-14H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGJQEEBUFOKIPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27FN2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate |
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